Vinylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinylcyclohexene is a natural product found in Helianthus tuberosus with data available.
Scientific Research Applications
Polymerization and Catalysis
Vinylcyclohexene demonstrates significant potential in the field of polymer science. One study details the polymerization of 1-vinylcyclohexene using various homogeneous catalytic systems, highlighting its chemo-, regio-, and stereoregular structures depending on the catalyst used (Longo et al., 1998). Another study explores the asymmetric hydrovinylation of 1-vinylcycloalkenes, indicating its potential for producing high-value chemical compounds with specific configurations (Page & RajanBabu, 2012).
Chemical Reactions Under Pressure
This compound's behavior under pressure and its reaction to laser-induced selectivity are noteworthy. Research shows that under high pressure, butadiene dimerization occurs, yielding this compound through a cyclo-addiction reaction, a process influenced by laser irradiation (Citroni et al., 2002).
Polymer Synthesis
The synthesis of elastomeric terpolymers involving this compound is another significant application. This compound reacts with ethylene and propylene in Ziegler-type polymerization, indicating a lower reactivity compared to other dienes but showing compatibility with different polymerization systems (Caywood, 1971).
Industrial Byproduct Analysis
This compound is recognized as an industrial byproduct with potential ovotoxic effects. Research comparing the structural analogs of this compound, such as 4-phenylcyclohexene, reveals insights into structure-activity relationships and the elimination of ovotoxicity through molecular modifications (Hooser et al., 1993).
Properties
CAS No. |
2622-21-1 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1-ethenylcyclohexene |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,6H,1,3-5,7H2 |
InChI Key |
SDRZFSPCVYEJTP-UHFFFAOYSA-N |
SMILES |
C=CC1=CCCCC1 |
Canonical SMILES |
C=CC1=CCCCC1 |
boiling_point |
145.0 °C 145 °C @ 760 MM HG |
density |
0.8623 @ 15 °C/4 °C |
25168-07-4 2622-21-1 |
|
solubility |
INSOL IN WATER; SOL IN ETHER & BENZENE; VERY SOLUBLE IN METHYL ALCOHOL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.